molecular formula C10H9ClN2S2 B1414670 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline CAS No. 1019391-52-6

3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline

Cat. No. B1414670
CAS RN: 1019391-52-6
M. Wt: 256.8 g/mol
InChI Key: BRIOHPWVNABADU-UHFFFAOYSA-N
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Description

“3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline” is a chemical compound that contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen at position-1 and -3, respectively . Thiazoles are important heterocyclics exhibiting various biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves reactions under Hantzsch thiazole synthesis conditions . This is a reaction between a substituted thiourea with α-halo ketones in the presence of a solvent .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using IR, 1H-NMR, 13C-NMR, and mass spectral data . The presence of chlorine in the molecule can be confirmed by an isotopic peak seen at m/z 321 (M + + 3) in a 3:1 ratio .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the reaction of precursors under specific conditions to yield the new compound . For example, the two precursors 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide are reacted under Hantzsch thiazole synthesis conditions to yield the new compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using various spectroscopic techniques . For example, the 1H-NMR, 13C-NMR, and IR data can provide information about the structure of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Biological Activity of Sulfonamides : Research from 1954 explored the chemical properties of sulfonamides including those with thiazole structures, such as 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline. These studies focused on their synthesis and physical properties, contributing to the understanding of the chemical reactivity and potential biological applications of these compounds (Quan, Daniels, & Kumler, 1954).

  • Heterocyclic CH Acids and Domino Reactions : A 2014 study investigated the reaction of similar thiazole derivatives with heterocyclic CH acids, revealing insights into chemical transformations and potential applications in synthesis (Erkin & Ramsh, 2014).

Antimicrobial and Pharmaceutical Applications

  • Antimicrobial Evaluation of Thiazole Derivatives : Research conducted in 2019 examined the antimicrobial properties of new glucosylimino thiazole derivatives. This indicates the potential application of this compound and similar compounds in developing antimicrobial agents (Ghoneim & El-Farargy, 2019).

  • Anticancer Potential of Benzimidazole–Thiazole Derivatives : A 2014 study synthesized new benzimidazole–thiazole derivatives, including structures similar to this compound, and evaluated them as anticancer agents. This indicates the potential use of such compounds in cancer research and therapy (Nofal et al., 2014).

Future Directions

Thiazoles have been reported with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antidiabetic, and antioxidant . Therefore, the future directions in the research of “3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline” and similar compounds could involve further exploration of these biological activities and potential therapeutic applications .

properties

IUPAC Name

3-chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S2/c1-6-5-14-10(13-6)15-9-3-2-7(12)4-8(9)11/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIOHPWVNABADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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